Intramolecular S–H···O Bond Polarization
Electron localization function (ELF) analysis of monomers reveals that 2-mercaptobenzamide forms an intramolecular S–H···O hydrogen bond with an S–H bond length of 1.346 Å, an H···O distance of 2.000 Å, and an S···O distance of 3.107 Å. The S–H bond polarization (POL%) is 59.70%, which is significantly lower than the O–H polarization in salicylamide (77.47%) for its O–H···O intramolecular bond, indicating a less polarized, more covalent S–H character [1]. In contrast, benzamide lacks any intramolecular hydrogen bond, while 3- and 4-sulfanylbenzamide cannot geometrically form such an interaction at all. The dimer form of 2-mercaptobenzamide shows a further reduced S–H polarization (55.28%), reflecting intermolecular hydrogen bond competition [1]. Thiosalicylic acid (2-mercaptobenzoic acid) forms a comparable S–H···O bond (S–H 1.346 Å, H···O 1.908 Å, S···O 3.034 Å; POL% = 60.04%) but differs fundamentally in its carboxylic acid O–H donor (POL% = 74.95%) versus the amide N–H donor in 2-mercaptobenzamide (POL% = 70.37%), leading to distinct intermolecular hydrogen bonding networks [1].
| Evidence Dimension | Intramolecular hydrogen bond geometry and S–H bond polarization (monomer form) |
|---|---|
| Target Compound Data | 2-Mercaptobenzamide: S–H 1.346 Å, H···O 2.000 Å, S···O 3.107 Å; S–H POL% = 59.70% (monomer), 55.21–55.28% (dimer); amide N–H POL% = 70.37% |
| Comparator Or Baseline | Salicylamide: O–H 0.982 Å, H···O 1.698 Å, O···O 2.575 Å; O–H POL% = 77.47%. Thiosalicylic acid: S–H 1.346 Å, H···O 1.908 Å, S···O 3.034 Å; S–H POL% = 60.04%; carboxylic O–H POL% = 74.95%. Benzamide: no intramolecular H-bond. 3-/4-sulfanylbenzamide: geometrically incapable of intramolecular H-bond. |
| Quantified Difference | S–H POL% is 17.8 percentage points lower than salicylamide O–H POL% (77.47% vs 59.70%), conferring greater thiol nucleophilicity. S···O distance is 0.073 Å longer than thiosalicylic acid (3.107 vs 3.034 Å), indicating a weaker intramolecular S–H···O interaction. |
| Conditions | Computational ELF and NBO analysis at monomer and dimer levels (gas-phase calculations) |
Why This Matters
The distinct S–H bond polarization and weaker intramolecular H-bond (relative to salicylamide) make the thiol group more nucleophilic and available for acyl transfer chemistry—the mechanistic basis for SAMT anti-HIV activity—while still providing sufficient conformational preorganization for selective zinc finger targeting.
- [1] Grabowski, S. J. et al. (2021). Intramolecular Hydrogen Bonds in 2-Mercaptobenzamide and Related Compounds: ELF and NBO Analysis. Data from Tables 2 and 5. PMC9171818. View Source
